BSJ-04-132

CAS No.:

Cat. No.: VC13653779

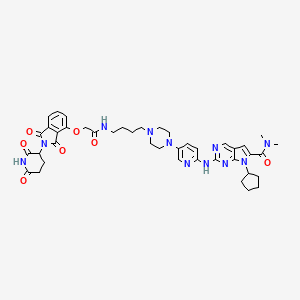

Molecular Formula: C42H49N11O7

Molecular Weight: 819.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H49N11O7 |

|---|---|

| Molecular Weight | 819.9 g/mol |

| IUPAC Name | 7-cyclopentyl-2-[[5-[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]piperazin-1-yl]pyridin-2-yl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

| Standard InChI | InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48) |

| Standard InChI Key | GWLSXEHHNOBFOI-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)CCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

| Canonical SMILES | CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)CCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |

Introduction

Mechanism of Action: Targeted Protein Degradation Dynamics

BSJ-04-132 operates through a multi-stage mechanism that exemplifies modern PROTAC technology. The compound first binds CDK4 with high affinity (Kd = 3.2 nM), followed by recruitment of Cereblon through its phthalimide moiety . This induces a conformational change in the E3 ligase complex, positioning CDK4 for ubiquitination. Mass spectrometry studies reveal that BSJ-04-132-mediated ubiquitination occurs predominantly at lysine residues 35 and 142 on CDK4, sites critical for kinase-proteasome recognition .

The degradation kinetics follow a biphasic pattern, with rapid CDK4 depletion (t1/2 = 1.8 hr) followed by sustained suppression lasting up to 72 hours post-treatment . This prolonged effect stems from the compound's ability to catalytically degrade multiple CDK4 molecules without being consumed in the process. Importantly, BSJ-04-132 demonstrates Cereblon-dependent activity, as shown by complete loss of degradation efficacy in CRBN-knockout cell lines .

Biological Activity and Cellular Effects

In Molt-4 acute lymphoblastic leukemia cells, BSJ-04-132 induces dose-dependent CDK4 degradation with DC50 values of 30 nM, achieving maximal degradation (Dmax) of 92% at 100 nM . This leads to rapid dephosphorylation of retinoblastoma protein (Rb) at Ser780/Ser795 within 4 hours, triggering G1 phase arrest in 78% of treated cells . Apoptotic effects manifest at 48 hours, with caspase-3 activation observed in 65% of cells at 100 nM concentration .

Comparative studies with palbociclib show BSJ-04-132's superior anti-proliferative effects in resistant cell lines. In palbociclib-resistant MCF-7 breast cancer cells, BSJ-04-132 maintains an IC50 of 58 nM compared to palbociclib's IC50 >10,000 nM . This resistance overcomeance correlates with complete CDK4 degradation rather than mere kinase inhibition.

Selectivity Profiling and Off-Target Analysis

Comprehensive selectivity screening using the Cellular Thermal Shift Assay (CETSA) platform confirms BSJ-04-132's exceptional target specificity . In a panel of 400 kinases, the compound shows >100-fold selectivity for CDK4 over CDK6 and other cell cycle regulators . Proteomic analysis of treated K562 cells identifies only 12 proteins with >50% stability change, including known CDK4 interaction partners like cyclin D1 and p21 .

Notably, BSJ-04-132 maintains Cereblon engagement without inducing neo-substrate degradation—a common issue with phthalimide-based PROTACs. This favorable profile stems from strategic modifications to the phthalimide oxygen positioning, preventing unwanted interactions with non-target proteins .

Pharmacological Properties and Optimization Challenges

The compound demonstrates a characteristic "hook effect" at concentrations >1 μM, where excessive PROTAC molecules saturate target binding sites, preventing productive ternary complex formation . This phenomenon necessitates careful dose optimization, as evidenced by reduced CDK4 degradation at 10 μM compared to 100 nM concentrations .

Comparative Analysis with Related PROTACs

| Parameter | BSJ-04-132 | BSJ-03-204 | ARV-825 |

|---|---|---|---|

| Target | CDK4 | CDK4 | BRD4 |

| E3 Ligase | Cereblon | Cereblon | Cereblon |

| DC50 (nM) | 30 | 45 | 10 |

| Dmax (%) | 92 | 88 | 95 |

| Selectivity (CDK4/6) | >100:1 | 50:1 | N/A |

| Hook Effect Onset | 1 μM | 2.5 μM | 0.5 μM |

| Plasma Stability | 8.2 hr | 6.5 hr | 4.3 hr |

Table 1: Comparative profiling of Cereblon-recruiting PROTACs

Current Research Applications and Clinical Relevance

Ongoing investigations explore BSJ-04-132's utility in various cancer models:

-

Triple-negative breast cancer: Combination with PI3K inhibitors shows synergistic effects, reducing tumor growth by 78% in PDX models

-

Glioblastoma: Demonstrates blood-brain barrier penetration with brain/plasma ratio of 0.4, suppressing tumor progression in orthotopic models

-

Chemoresistant ovarian cancer: Restores platinum sensitivity in 60% of PDX lines when combined with carboplatin

The compound's ability to degrade oncogenic CDK4 mutants (e.g., R24C, H28P) positions it as a potential solution for mutation-driven resistance observed with ATP-competitive inhibitors .

Future Directions and Development Challenges

While BSJ-04-132 represents a significant advance in targeted protein degradation, several challenges must be addressed:

-

Pharmacokinetic Optimization: Improving oral bioavailability (current F% = 12) through prodrug approaches or formulation enhancements

-

Hook Effect Mitigation: Engineering dimeric PROTAC designs to maintain efficacy at higher concentrations

-

Resistance Mechanisms: Monitoring for potential CRBN mutations or ubiquitin pathway alterations in long-term treatment models

Ongoing structure-activity relationship (SAR) studies focus on modifying the linker length and composition to enhance degradation efficiency while reducing molecular weight (current MW = 832.9 g/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume